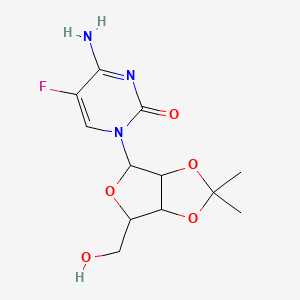

5-Fluoro-2',3'-O-isopropylidene-D-cytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

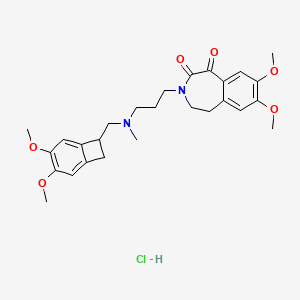

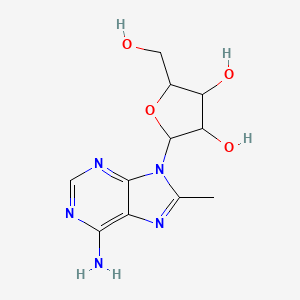

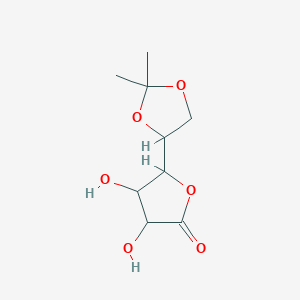

5-Fluoro-2’,3’-O-isopropylidène-D-cytidine est un analogue de nucléoside synthétique avec la formule moléculaire C₁₂H₁₆FN₃O₅ et un poids moléculaire de 301,27 g/mol . Ce composé est structurellement apparenté à la cytidine, une molécule de nucléoside qui est un composant fondamental de l'ARN.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 5-Fluoro-2’,3’-O-isopropylidène-D-cytidine implique généralement la protection des groupes hydroxyles de la cytidine, suivie d'une fluoration. Une méthode courante comprend l'utilisation d'acétone isopropylidène pour protéger les groupes hydroxyles 2’ et 3’ de la cytidine, formant la 2’,3’-O-isopropylidène cytidine. Cet intermédiaire est ensuite soumis à une fluoration à l'aide d'un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST) pour introduire l'atome de fluor en position 5 .

Méthodes de production industrielle

La production industrielle de 5-Fluoro-2’,3’-O-isopropylidène-D-cytidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction telles que la température, le solvant et le temps de réaction afin de maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

5-Fluoro-2’,3’-O-isopropylidène-D-cytidine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le composé peut participer à des réactions d'oxydation et de réduction, modifiant son état d'oxydation et ses groupes fonctionnels.

Hydrolyse : Le groupe isopropylidène peut être hydrolysé en milieu acide ou basique pour donner le diol correspondant.

Réactifs et conditions courants

Agents fluorants : Le trifluorure de diéthylaminosulfure (DAST) est couramment utilisé pour introduire l'atome de fluor.

Groupes protecteurs : L'acétone isopropylidène est utilisée pour protéger les groupes hydroxyles pendant la synthèse.

Conditions d'hydrolyse : Des conditions acides ou basiques sont utilisées pour hydrolyser le groupe isopropylidène.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés de cytidine fluorés et leurs formes hydrolysées correspondantes .

Applications de la recherche scientifique

5-Fluoro-2’,3’-O-isopropylidène-D-cytidine a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse d'analogues de nucléosides plus complexes.

Biologie : Le composé est étudié pour ses propriétés antivirales et anticancéreuses potentielles.

Médecine : Il sert de composé de référence dans le développement d'agents thérapeutiques ciblant les infections virales et le cancer.

Industrie : Le composé est utilisé dans la production d'analogues de nucléosides pour la recherche et les applications pharmaceutiques

Mécanisme d'action

Le mécanisme d'action de 5-Fluoro-2’,3’-O-isopropylidène-D-cytidine implique son incorporation dans les acides nucléiques, où il interfère avec la synthèse de l'ADN et de l'ARN. L'atome de fluor améliore la capacité du composé à inhiber les enzymes impliquées dans le métabolisme des acides nucléiques, ce qui entraîne une perturbation des processus cellulaires. Ce mécanisme est particulièrement efficace pour cibler les cellules en division rapide, telles que les cellules cancéreuses .

Applications De Recherche Scientifique

5-Fluoro-2’,3’-O-isopropylidene-D-cytidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its potential antiviral and anticancer properties.

Medicine: It serves as a lead compound in the development of therapeutic agents targeting viral infections and cancer.

Industry: The compound is used in the production of nucleoside analogs for research and pharmaceutical applications

Mécanisme D'action

The mechanism of action of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Fluoro-2’-désoxycytidine : Un autre analogue de cytidine fluoré avec des propriétés antivirales et anticancéreuses similaires.

5-Chloro-2’,3’-O-isopropylidène-D-uridine : Un analogue chloré avec des propriétés chimiques et biologiques distinctes.

5’-Désoxy-5-fluoro-2’,3’-O-isopropylidène-D-cytidine : Un analogue désoxy avec des applications uniques en chimie des nucléosides .

Unicité

5-Fluoro-2’,3’-O-isopropylidène-D-cytidine est unique en raison de ses modifications structurelles spécifiques, qui confèrent une stabilité et une activité biologique améliorées par rapport à d'autres analogues de nucléosides. La présence à la fois de l'atome de fluor et du groupe isopropylidène le distingue d'autres composés similaires et contribue à son efficacité dans la recherche scientifique et les applications thérapeutiques .

Propriétés

Formule moléculaire |

C12H16FN3O5 |

|---|---|

Poids moléculaire |

301.27 g/mol |

Nom IUPAC |

4-amino-5-fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one |

InChI |

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18) |

Clé InChI |

GMASXBIJKIMMGC-UHFFFAOYSA-N |

SMILES canonique |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)

amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)

![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)

![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)